

# 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one mechanism of action

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## Compound of Interest

Compound Name: 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

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An In-Depth Technical Guide to the Mechanistic Versatility of the **2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one** Scaffold

## Abstract

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.<sup>[1]</sup><sup>[2]</sup> This foundational structure has given rise to a multitude of therapeutic agents and clinical candidates with remarkably diverse mechanisms of action. The specific derivative, **2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one**, serves not as an end-effector molecule with a singular biological function, but as a critical synthetic intermediate. Its 2-methylthio group provides a versatile chemical handle for structural elaboration, enabling the development of highly potent and selective modulators of various biological targets. This guide delineates the multifaceted mechanisms of action exhibited by derivatives of this scaffold, focusing on their roles in kinase inhibition and immuno-oncology, and provides the experimental frameworks used to validate these activities.

## Part 1: The Strategic Importance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

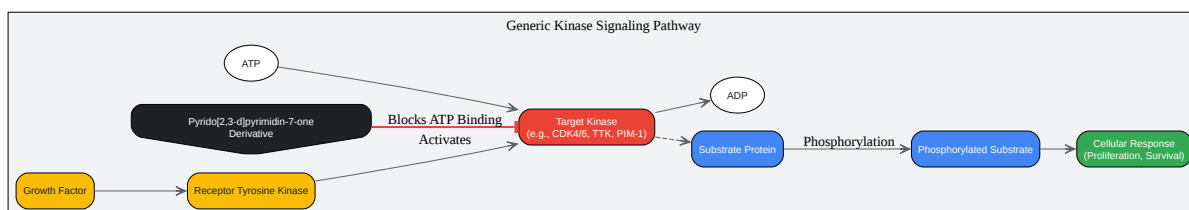
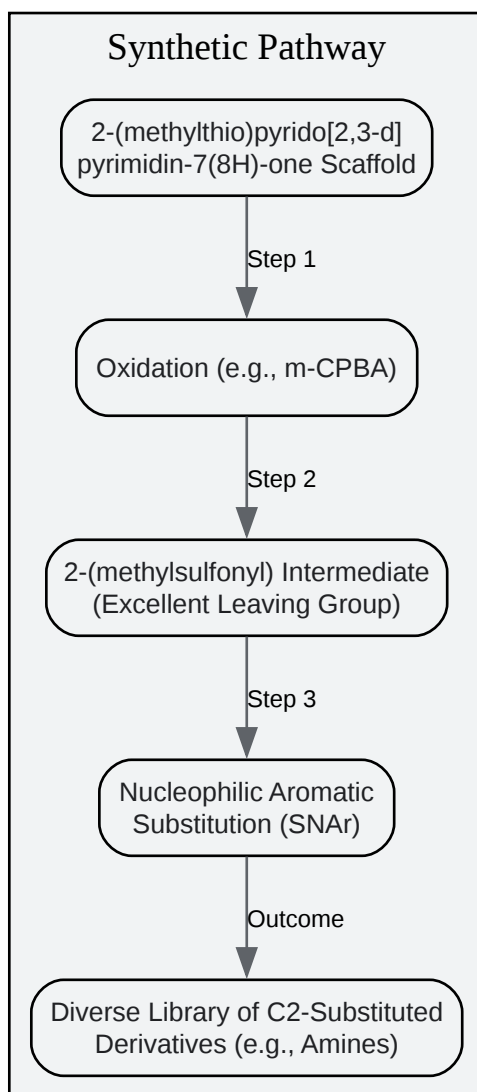
The fusion of a pyridine and a pyrimidine ring creates the pyridopyrimidine system, a bioisostere of purine that is readily recognized by a wide array of biological receptors.<sup>[1]</sup><sup>[2]</sup> This

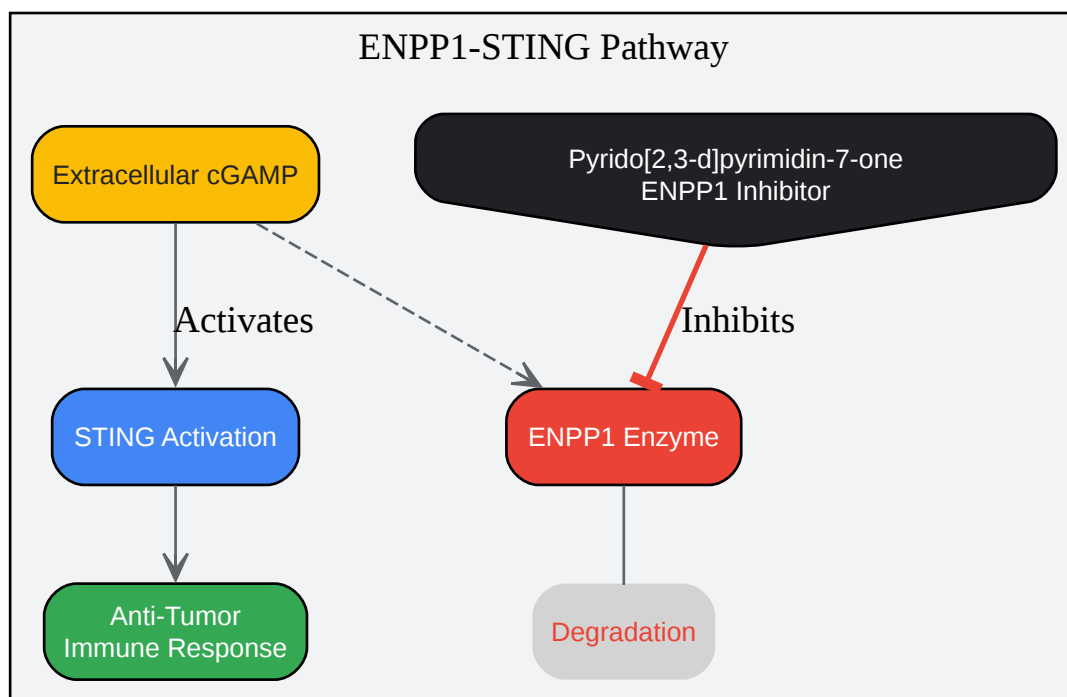
inherent "receptor affinity" makes the pyrido[2,3-d]pyrimidin-7(8H)-one core a "privileged scaffold"—a molecular framework that is capable of providing ligands for multiple, distinct biological targets.[1] The true therapeutic potential is unlocked through precise chemical modifications at its various diversity centers (typically denoted as R<sup>2</sup>, R<sup>4</sup>, R<sup>5</sup>, R<sup>6</sup>, and R<sup>8</sup>), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The 2-(methylthio) substituent is a cornerstone of this synthetic strategy. It serves as a linchpin for introducing molecular diversity, transforming the core scaffold into a launchpad for a vast chemical library.

## Part 2: The 2-(methylthio) Group: A Gateway to Chemical Diversity

The power of the 2-(methylthio) group lies in its chemical reactivity. It can be readily oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to form a methylsulfinyl or methylsulfonyl group.[1][4] These oxidized sulfur species are excellent leaving groups, rendering the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This allows for the straightforward introduction of a wide range of substituents, most commonly amines, which are crucial for establishing key interactions with target proteins.[4]





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